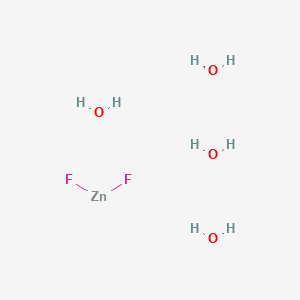
zinc(II) fluoride tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc(II) fluoride tetrahydrate, also known as zinc difluoride tetrahydrate, is an inorganic chemical compound with the chemical formula ZnF₂·4H₂O. It appears as white orthorhombic crystals and is slightly soluble in water. This compound is known for its high melting point and its use in various industrial and scientific applications .
Vorbereitungsmethoden
Zinc(II) fluoride tetrahydrate can be synthesized through several methods:
Reaction of Zinc Metal with Fluorine Gas: This method involves the direct reaction of zinc metal with fluorine gas, producing zinc fluoride and releasing a bright light due to the exothermic nature of the reaction.
Reaction of Zinc Oxide with Hydrofluoric Acid: In this method, zinc oxide reacts with hydrofluoric acid to produce zinc fluoride and water.
Analyse Chemischer Reaktionen
Zinc(II) fluoride tetrahydrate undergoes various chemical reactions:
Hydrolysis: When exposed to hot water, zinc fluoride can be hydrolyzed to form zinc hydroxide fluoride (Zn(OH)F).
Reaction with Hydrofluoric Acid: Zinc fluoride reacts with hydrofluoric acid to yield hydrogen gas and zinc fluoride.
Oxidation and Reduction: Zinc fluoride can participate in redox reactions, although specific conditions and reagents may vary.
Wissenschaftliche Forschungsanwendungen
Zinc(II) fluoride tetrahydrate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of zinc(II) fluoride tetrahydrate involves its interaction with various molecular targets and pathways. Zinc ions (Zn²⁺) play a crucial role in catalytic, structural, and regulatory functions within biological systems. They act as essential cofactors for many proteins and enzymes, facilitating various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Zinc(II) fluoride tetrahydrate can be compared with other similar compounds such as:
Zinc(II) Chloride (ZnCl₂): Unlike zinc fluoride, zinc chloride is highly soluble in water and has different applications in organic synthesis and as a dehydrating agent.
Zinc(II) Bromide (ZnBr₂): This compound is also highly soluble in water and is used in the preparation of photographic films and as a sedative in medicine.
Zinc(II) Iodide (ZnI₂): Similar to zinc bromide, zinc iodide is used in medicine and as a catalyst in organic reactions.
This compound stands out due to its unique properties, such as its high melting point and its specific applications in the production of fluoride glass and as a fluorinating agent.
Eigenschaften
Molekularformel |
F2H8O4Zn |
|---|---|
Molekulargewicht |
175.4 g/mol |
IUPAC-Name |
difluorozinc;tetrahydrate |
InChI |
InChI=1S/2FH.4H2O.Zn/h2*1H;4*1H2;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
OEUUYPRXVRBIFO-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.F[Zn]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
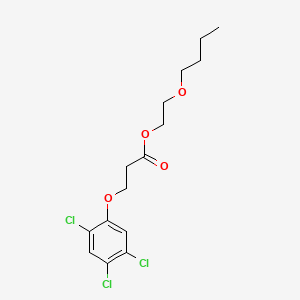

![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
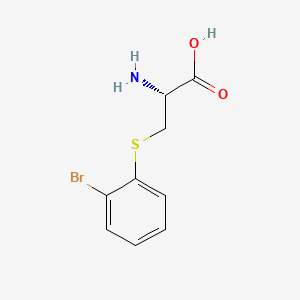
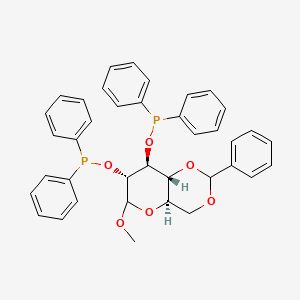
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
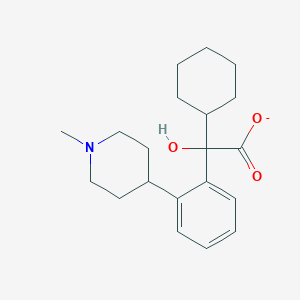
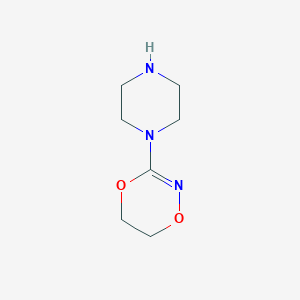

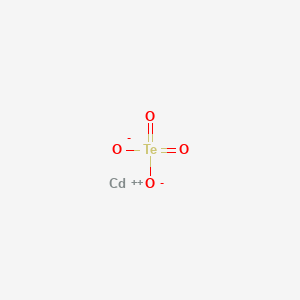
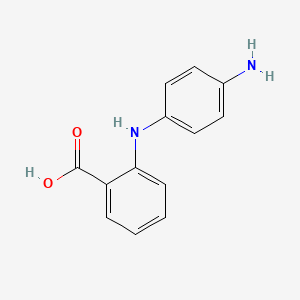
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
